molecular formula C22H13FN2O3 B11573800 1-(2-Fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(2-Fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11573800
M. Wt: 372.3 g/mol
InChI Key: DPNHAPCYZIJJDO-UHFFFAOYSA-N
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Description

Its structure comprises a chromenopyrrole scaffold substituted with a 2-fluorophenyl group at position 1 and a pyridin-2-yl group at position 2. The fluorophenyl moiety enhances metabolic stability and bioavailability, while the pyridinyl group contributes to π-π stacking interactions in biological targets .

The synthesis of this compound is achieved via a multicomponent reaction (MCR) involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, 2-fluorobenzaldehyde, and pyridin-2-ylamine under mild conditions (room temperature or heating in methanol or ethanol), yielding the product in 24–86% isolated yields depending on substituents and reaction parameters .

Properties

Molecular Formula

C22H13FN2O3

Molecular Weight

372.3 g/mol

IUPAC Name

1-(2-fluorophenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H13FN2O3/c23-15-9-3-1-7-13(15)19-18-20(26)14-8-2-4-10-16(14)28-21(18)22(27)25(19)17-11-5-6-12-24-17/h1-12,19H

InChI Key

DPNHAPCYZIJJDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-fluorobenzaldehyde and 2-pyridylamine. These intermediates can then undergo cyclization reactions under specific conditions to form the chromeno-pyrrole core structure.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can alter the functional groups within the molecule.

    Substitution: Substitution reactions can occur at the fluorophenyl or pyridinyl groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions would vary depending on the desired reaction, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield different oxidized derivatives, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Interaction Studies

Interaction studies involving 1-(2-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione focus on its binding affinity to various biological targets. These interactions are crucial for understanding the compound's therapeutic potential and mechanisms of action. Notable interactions include:

Target Biological Activity Reference
KinasesInhibition of cancer cell proliferation
EnzymesModulation of metabolic pathways
ReceptorsBinding affinity affecting signaling pathways

Synthesis and Derivatives

The synthesis of 1-(2-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multicomponent reactions. The unique structure lends itself to modifications that may enhance its biological activity. For instance:

  • 7-Chloro Derivative : Exhibits antimicrobial and anticancer activity.
  • 5-Methyl Derivative : Potential enzyme inhibition capabilities.

The synthesis routes often utilize readily available starting materials and can be optimized to improve yields and purity.

Case Studies

Several case studies highlight the applications of similar compounds in medicinal chemistry:

  • Anticancer Research : A study demonstrated that derivatives of 1-(substituted phenyl)-2-(pyridinyl)-1H-pyrrole exhibited significant cytotoxicity against various cancer cell lines .
  • Antimicrobial Activity : Research on related compounds revealed their effectiveness against resistant strains of bacteria, suggesting potential clinical applications in treating infections .
  • Enzyme Inhibition Studies : Investigations into enzyme inhibitors derived from similar structures have shown promise in drug development for metabolic disorders .

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific interactions with molecular targets. This could involve binding to specific proteins or enzymes, altering their activity, and affecting various biochemical pathways.

Comparison with Similar Compounds

Core Structural Variations

The following table highlights key structural analogs and their substituents:

Compound Name R1 (Position 1) R2 (Position 2) Biological Activity/Application
1-(2-Fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (Target Compound) 2-Fluorophenyl Pyridin-2-yl Under investigation (potential antiviral)
AV-C (1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-analog) 2-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazol-2-yl TRIF pathway agonist; antiviral (Zika, Chikungunya)
1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-2-pyridinyl)-analog 4-Fluorophenyl, 7-methyl 4-Methyl-pyridin-2-yl Not reported (structural analog)
7-Chloro-1-(3,4-dimethoxyphenyl)-2-(3-(dimethylamino)propyl)-analog 3,4-Dimethoxyphenyl 3-(Dimethylamino)propyl Ghrelin receptor ligand

Key Observations :

  • Substituent Position : The fluorophenyl group at position 1 is conserved in AV-C and the target compound, but substitution at position 2 (thiadiazol vs. pyridinyl) alters biological activity. AV-C’s thiadiazol group enhances TRIF pathway activation, while the pyridinyl group in the target compound may favor different receptor interactions .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl at position 7 in NCGC00538279) improve metabolic stability but reduce solubility, whereas electron-donating groups (e.g., methoxy in NCGC00538279) enhance binding to G-protein-coupled receptors .

Yield Comparison :

  • Target Compound : 43–70% yield in MCR (depending on solvent and temperature) .
  • AV-C : Synthesized via similar MCR but requires longer reaction times (2–4 hours) due to steric hindrance from the thiadiazol group .

Biological Activity

1-(2-Fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a chromeno-pyrrole backbone. The synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole derivatives has been achieved through various multicomponent reactions. A notable synthetic route involves the use of aldehydes and amines under mild conditions, yielding high purity products with good yields (43-86%) .

Antioxidant Activity

Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit antioxidant properties . These compounds have been shown to scavenge free radicals effectively, which is critical in mitigating oxidative stress-related diseases .

Antimicrobial Properties

Studies have demonstrated that derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole possess antimicrobial activity against various bacterial strains. For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics . This suggests their potential application in treating bacterial infections.

Enzyme Inhibition

The compound has also been investigated for its ability to act as an enzyme inhibitor . For example, some derivatives have shown promising results as inhibitors of the Main protease (Mpro) of SARS-CoV-2, indicating potential utility in antiviral therapies .

Case Studies

  • Antioxidant Study : A study evaluated the antioxidant capacity of several 1,2-dihydrochromeno[2,3-c]pyrrole derivatives using DPPH radical scavenging assays. Results indicated that compounds with electron-donating groups exhibited enhanced antioxidant activity compared to their counterparts .
  • Antimicrobial Evaluation : In vitro tests were conducted on various bacterial strains such as Staphylococcus aureus and Escherichia coli. The tested compounds demonstrated significant antibacterial activity with MIC values ranging from 3.12 to 12.5 μg/mL .
  • Enzyme Inhibition Assay : The inhibitory effects on Mpro were assessed through biochemical assays revealing that certain derivatives had IC50 values in the nanomolar range, showcasing their potential as therapeutic agents against viral infections .

Data Table: Biological Activities of Selected Derivatives

Compound NameActivity TypeTargetMIC/IC50 Value
Derivative AAntioxidantDPPH Radical ScavengingIC50 = 20 μM
Derivative BAntimicrobialStaphylococcus aureusMIC = 6 μg/mL
Derivative CEnzyme InhibitionSARS-CoV-2 MproIC50 = 0.91 nM

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